Hydrocortisone Impurity I
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Overview
Description
It is an impurity found in hydrocortisone, a glucocorticoid used to treat various inflammatory and immune conditions . This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of hydrocortisone formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocortisone Impurity I involves the hydroxylation of hydrocortisone. This process typically requires specific reagents and conditions to achieve the desired hydroxylation at the 14α position. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the selective formation of the impurity .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality of hydrocortisone products. The impurity is often generated during the manufacturing process of hydrocortisone and is subsequently isolated and quantified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone Impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones and aldehydes, while reduction can yield alcohol derivatives .
Scientific Research Applications
Hydrocortisone Impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of hydrocortisone formulations.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of hydrocortisone-based medications.
Industry: Utilized in quality control processes to monitor and minimize impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of Hydrocortisone Impurity I involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can influence various molecular pathways, including the inhibition of phospholipase A2 and the modulation of inflammatory transcription factors such as NF-kappa B. These interactions contribute to its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone Impurity I can be compared with other impurities and derivatives of hydrocortisone, such as:
Cortisone (Impurity B): Another impurity found in hydrocortisone formulations.
Hydrocortisone acetate (Impurity C): A derivative used in various pharmaceutical applications.
6β-hydroxy-hydrocortisone (Impurity D): A hydroxylated form of hydrocortisone.
Uniqueness
This compound is unique due to its specific hydroxylation at the 14α position, which distinguishes it from other impurities and derivatives. This unique structural feature can influence its chemical reactivity and biological activity, making it an important compound for research and quality control .
Properties
IUPAC Name |
11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSWKVBOMQUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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